Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-
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Overview
Description
Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl- is an organic compound with the molecular formula C24H19N3O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with N,N-diphenylamine under acidic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-[(4-aminophenyl)azo]-N,N-diphenylbenzenamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized azo compounds with altered functional groups.
Scientific Research Applications
Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl- has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Widely used in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with biological molecules, potentially leading to mutagenic or carcinogenic effects. The nitro group also plays a role in its reactivity, influencing the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-4’-aminodiphenylamine
- 4-Nitro-4’-methoxyazobenzene
- 4-Nitro-4’-chloroazobenzene
Uniqueness
Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and azo functionalities makes it particularly useful in dye chemistry, offering a balance of stability and reactivity that is not always present in similar compounds.
Properties
CAS No. |
74597-24-3 |
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Molecular Formula |
C24H18N4O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18N4O2/c29-28(30)24-17-13-20(14-18-24)26-25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
InChI Key |
SEHYCGWJONNDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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